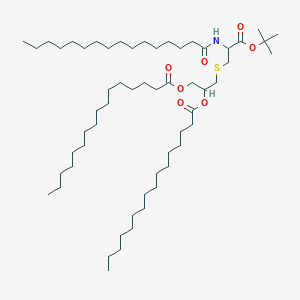
3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate is a complex organic compound that belongs to the class of thioesters. Thioesters are known for their role in various biochemical processes and industrial applications. This compound is characterized by its unique structure, which includes a tert-butoxy group, a palmitamide moiety, and a thioester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate typically involves multiple steps:
Formation of tert-Butoxy-3-oxo-2-palmitamidopropylthio Intermediate: This step involves the reaction of tert-butyl alcohol with a suitable acid chloride to form the tert-butoxy group. The palmitamide moiety is introduced through an amidation reaction.
Thioester Formation: The intermediate is then reacted with a thiol compound under specific conditions to form the thioester linkage.
Final Coupling: The final step involves coupling the intermediate with propane-1,2-diyl dipalmitate under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound’s thioester linkage is of interest in studying enzyme mechanisms and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate involves its interaction with molecular targets through its functional groups. The thioester linkage can undergo hydrolysis, releasing active intermediates that participate in biochemical reactions. The tert-butoxy group may provide steric hindrance, affecting the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate: Similar structure but with variations in the functional groups.
Thioesters: Compounds with a thioester linkage but different substituents.
Uniqueness
The unique combination of tert-butoxy, palmitamide, and thioester functionalities in this compound distinguishes it from other thioesters, providing specific reactivity and applications.
Properties
IUPAC Name |
[3-[2-(hexadecanoylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H111NO7S/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54(60)59-53(57(63)66-58(4,5)6)51-67-50-52(65-56(62)48-45-42-39-36-33-30-27-24-21-18-15-12-9-3)49-64-55(61)47-44-41-38-35-32-29-26-23-20-17-14-11-8-2/h52-53H,7-51H2,1-6H3,(H,59,60) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRMFGLPZIIYJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H111NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596187 |
Source


|
| Record name | 3-{[3-tert-Butoxy-2-(hexadecanoylamino)-3-oxopropyl]sulfanyl}propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87363-03-9 |
Source


|
| Record name | 3-{[3-tert-Butoxy-2-(hexadecanoylamino)-3-oxopropyl]sulfanyl}propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
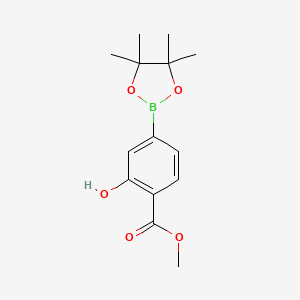
![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
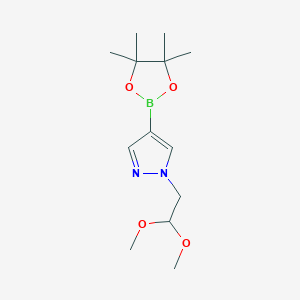
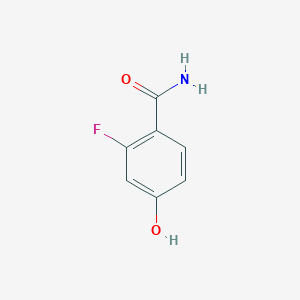
![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)


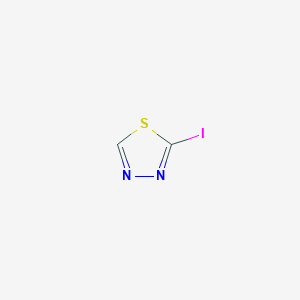
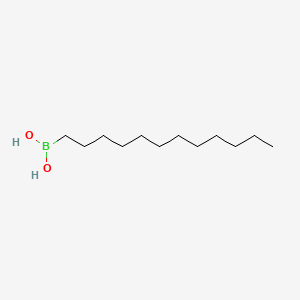
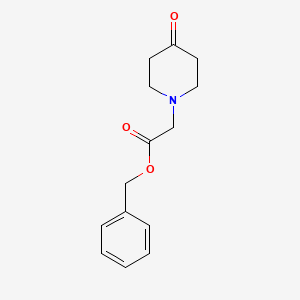


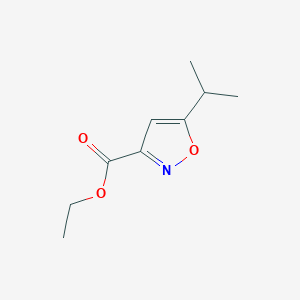
![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
